Methyl 6-methoxy-2-(trifluoromethyl)nicotinate

Description

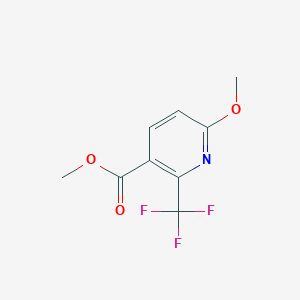

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methoxy group at position 6, a trifluoromethyl (CF₃) group at position 2, and a methyl ester at position 3. This compound belongs to a class of trifluoromethylated heterocycles, which are widely studied for their unique physicochemical properties and applications in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic effects and binding interactions in biological systems .

Propriétés

IUPAC Name |

methyl 6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-6-4-3-5(8(14)16-2)7(13-6)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHRVFQBRHWCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192436 | |

| Record name | Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227575-89-4 | |

| Record name | Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227575-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- The synthesis often begins with 6-chloronicotinic acid or related halogenated nicotinic acid derivatives.

- Intermediates such as ethyl 4-chloro-3-oxobutyrate and ethylene glycol monomethyl ether salts may be used in advanced synthetic routes.

- The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or other trifluoromethylating agents.

Substitution and Functional Group Transformations

- Methoxy group introduction: Typically achieved by nucleophilic substitution of a halogen (e.g., chlorine) at the 6-position with methoxide ions under basic conditions.

- Trifluoromethylation: This step can be performed via metal-catalyzed or metal-free methods, often involving trifluoromethyl iodide or trifluoromethyl sulfonothioates under controlled conditions.

- Esterification: Conversion of the nicotinic acid derivative to the methyl ester is commonly done by refluxing with methanol in the presence of acid catalysts such as sulfuric acid.

Industrial and Laboratory Scale Methods

- Industrial synthesis optimizes reaction conditions such as temperature, solvent choice, and reagent molar ratios to maximize yield and purity.

- Continuous flow reactors and advanced purification (crystallization, chromatography) are used for scale-up.

- Stepwise or one-pot methods are employed depending on the desired purity and process efficiency.

Representative Synthetic Routes and Reaction Conditions

Route Example: Stepwise Preparation of Intermediate and Final Compound

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of intermediate I | Alkali (e.g., sodium ethoxide), ethylene glycol monomethyl ether salt, ethyl 4-chloro-3-oxobutyrate | Temperature: 0–25 °C; solvent: toluene or ethanol; molar ratios optimized for completeness |

| 2 | Substitution reaction | Base (e.g., sodium ethoxide), methylating agent | Temperature: -15 to 30 °C; controlled addition of base to minimize side products |

| 3 | Intramolecular ring closure | Ammonium salt (e.g., ammonium acetate), mild heating (45–60 °C) | Improves yield and reduces side reactions |

| 4 | Esterification | Methanol, acid catalyst (e.g., sulfuric acid), reflux | Converts acid to methyl ester |

Reaction Optimization and Byproduct Control

- The tautomeric forms of intermediates (enol vs keto) influence ring closure efficiency; keto-cis forms favor higher yields.

- Slow, controlled addition of base reduces formation of impurities such as enamines or lactones.

- Reaction temperature and solvent choice critically affect selectivity and yield.

- One-pot methods reduce handling of unstable intermediates and improve process reliability.

Summary Table of Key Preparation Parameters

| Parameter | Range/Condition | Effect on Synthesis |

|---|---|---|

| Base type | Sodium ethoxide, sodium methoxide, potassium alkoxides | Influences substitution selectivity and yield |

| Reaction temperature | -15 °C to 30 °C (substitution), 45–60 °C (ring closure) | Lower temps favor kinetic products; moderate temps favor ring closure |

| Solvent | Toluene, ethanol, methanol | Solvent polarity affects reaction rate and purity |

| Molar ratios (substrate:base) | ~1:1 to 1:1.2 | Optimized to minimize side reactions |

| Esterification catalyst | Sulfuric acid or equivalent | Ensures complete ester formation |

Research Findings and Advantages

- The stepwise preparation involving initial formation of intermediate I followed by ammonium salt-mediated ring closure significantly improves yield (up to ~77%) compared to direct cyclization methods.

- The preferred synthetic route (Route C-1) minimizes side reactions, avoids harsh conditions, and is suitable for industrial scale-up.

- One-pot synthesis methods reduce intermediate handling and improve process safety and efficiency.

- The presence of trifluoromethyl and methoxy groups enhances the compound's physicochemical properties, making the synthesis valuable for pharmaceutical and agrochemical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted nicotinic acid derivatives.

Applications De Recherche Scientifique

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of Methyl 6-methoxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular targets such as enzymes and receptors, modulating their functions and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- It is used as a building block in drug synthesis .

- Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS 651292-55-6): Features a CF₃ group at position 2, an ethyl ester, and a thioamide substituent at position 5. The ethyl ester and thioamide alter solubility and reactivity compared to methyl esters .

Physicochemical Properties

- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) at position 6 may reduce electrophilicity compared to halogenated analogues like Methyl 6-fluoro-2-methylnicotinate (similarity score 0.81), where fluorine (electron-withdrawing) increases polarity .

- Trifluoromethyl Position : The 2-CF₃ group in the target compound contrasts with Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate (CAS 1261782-37-9), which has a bulky trifluoromethoxy-phenyl group at position 6, significantly increasing steric hindrance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Properties

Activité Biologique

Methyl 6-methoxy-2-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by a methoxy group and a trifluoromethyl group, enhances its lipophilicity, which is crucial for its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8F3NO3

- Molecular Weight : 239.16 g/mol

- Key Functional Groups : Methoxy (-OCH3), Trifluoromethyl (-CF3)

The trifluoromethyl group significantly increases the compound's ability to penetrate biological membranes, allowing it to interact with various cellular targets such as enzymes and receptors.

This compound exerts its biological effects primarily through:

- Enzyme Modulation : It may act as an agonist or antagonist at specific receptors, influencing enzyme activities related to nicotinic acid metabolism.

- Cellular Interaction : The compound's lipophilicity allows it to modulate cellular processes by interacting with biological macromolecules, thus affecting gene expression and signal transduction pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| C. albicans | 10 µg/mL |

| S. aureus | 15 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| A549 (Lung cancer) | 22.4 | 52.1 |

| HCT116 (Colon cancer) | 44.4 | 52.1 |

These data indicate that the compound has promising cytotoxic effects comparable to established chemotherapeutics .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria, revealing significant zones of inhibition ranging from 10 mm to 29 mm depending on the strain tested . -

Cytotoxicity in Cancer Research :

In vitro studies demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, with IC50 values indicating potent activity against specific types of cancers such as lung and colon cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.